Product packaging for 2-Methoxycyclopent-2-en-1-one(Cat. No.:CAS No. 22323-97-3)

2-Methoxycyclopent-2-en-1-one

Cat. No.: B1279676
CAS No.: 22323-97-3
M. Wt: 112.13 g/mol
InChI Key: ZZPUYKVNYPHISS-UHFFFAOYSA-N
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Description

2-Methoxycyclopent-2-en-1-one is a cyclopentenone derivative that serves as a valuable synthetic intermediate and building block in organic chemistry research. While specific data on this compound is limited, a closely related analog, 3-methoxycyclopent-2-en-1-one, has been documented in scientific literature for its role in facilitating carbon ring expansion reactions . This demonstrates the potential of methoxy-substituted cyclopentenones as key precursors for synthesizing more complex molecular frameworks. Researchers value this class of compounds for developing novel synthetic pathways, particularly in the construction of seven-membered carbocycles and other complex structures relevant to natural product and terpenoid synthesis . As a chiral synthon, similar cyclopentenone derivatives are also investigated for their utility in asymmetric synthesis to produce optically active intermediates . This product is intended for research purposes as a chemical reagent and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1279676 2-Methoxycyclopent-2-en-1-one CAS No. 22323-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycyclopent-2-en-1-one
Source PubChem
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InChI

InChI=1S/C6H8O2/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUYKVNYPHISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22323-97-3
Record name 2-Methoxy-2-cyclopentene-1-one
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Record name 2-methoxycyclopent-2-en-1-one
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Record name 2-METHOXY-2-CYCLOPENTENE-1-ONE
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Synthetic Methodologies for 2 Methoxycyclopent 2 En 1 One and Analogous Methoxycyclopentenones

De Novo Synthesis Approaches

De novo synthesis involves the construction of the cyclopentenone ring from acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the carbocyclic framework.

Strategies Involving Cyclization Reactions

Cyclization reactions are a cornerstone of cyclopentenone synthesis, enabling the formation of the five-membered ring through intramolecular bond formation.

While the Diels-Alder reaction classically forms a six-membered ring, it can be a key step in multi-step sequences that ultimately yield cyclopentenone structures. This powerful cycloaddition provides excellent control over stereochemistry. researchgate.netnih.govorgsyn.orgorgsyn.org A typical strategy involves the [4+2] cycloaddition of a diene with a suitable dienophile to construct a cyclohexene (B86901) derivative, which is then subjected to further transformations, such as ring contraction or oxidative cleavage followed by cyclization, to afford the desired cyclopentenone. For instance, the reaction of Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) with a dienophile can lead to a highly functionalized cyclohexenone precursor that can be further elaborated. researchgate.net

A representative, though not direct, application of this conceptual approach is the reaction between a chiral anthracene template and 2-cyclopenten-1-one (B42074), which proceeds with high regio- and diastereoselectivity. Subsequent chemical transformations of the resulting cycloadduct can yield functionalized cyclopentane (B165970) derivatives. While this specific example does not produce a methoxycyclopentenone directly, it illustrates the principle of using a Diels-Alder reaction to establish the core carbocyclic framework with defined stereochemistry, which can then be further functionalized.

DieneDienophileProduct of CycloadditionSubsequent Transformation
Danishefsky's dieneSubstituted alkeneFunctionalized cyclohexeneRing contraction/oxidative cleavage
Chiral Anthracene2-Cyclopenten-1-oneBicyclic adductFurther functionalization

Ring-annulation strategies involve the formation of a new ring onto an existing molecular fragment. For the synthesis of 2-methoxycyclopentenones, this often involves the cyclization of a linear precursor that already contains the necessary carbon and oxygen functionalities. A notable example is the synthesis of 2-methoxy-3-methyl-2-cyclopenten-1-one from methyl 4-methoxy-2-acetonylacetoacetate. This process involves an intramolecular condensation, likely an aldol-type reaction, followed by dehydration to yield the target α,β-unsaturated ketone. The reaction is typically carried out under basic conditions, such as in the presence of sodium carbonate solution, and proceeds via the cyclization of the diketoester precursor. prepchem.com

Another powerful cyclization for cyclopentenone synthesis is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. researchgate.netwikipedia.org The reaction can be adapted to produce alkoxy-substituted cyclopentenones by using appropriately substituted divinyl ketone precursors. For instance, the cyclization of α-alkoxy divinyl ketones has been shown to proceed efficiently. researchgate.netillinois.edu The Piancatelli rearrangement is another valuable method that converts 2-furylcarbinols into 4-hydroxycyclopentenones, which can then be methylated. wikipedia.orgorganicreactions.orgnih.govrsc.orgresearchgate.net

PrecursorReaction TypeProduct
Methyl 4-methoxy-2-acetonylacetoacetateIntramolecular Condensation2-Methoxy-3-methyl-2-cyclopenten-1-one
α-Alkoxy divinyl ketoneNazarov CyclizationAlkoxy-substituted cyclopentenone
2-FurylcarbinolPiancatelli Rearrangement4-Hydroxycyclopentenone

Functionalization of Pre-formed Cyclopentenone Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing cyclopentenone ring. This approach is often more direct if a suitable cyclopentenone starting material is readily available.

Direct Methoxy-Substitution Methods

The direct introduction of a methoxy (B1213986) group onto a cyclopentenone ring is a challenging transformation. Nucleophilic substitution at the β-position of an enone is generally difficult. However, strategies involving the use of hypervalent iodine reagents or other specialized electrophilic methoxylating agents could potentially be employed, though specific examples for 2-methoxycyclopent-2-en-1-one are not abundant in the literature. A more common approach is to introduce a group that can be subsequently converted to a methoxy group.

Conversion from Other Oxygen-Containing Substituents (e.g., Hydroxy- to Methoxy-)

A more practical and widely used method for the synthesis of this compound is the O-methylation of the corresponding 2-hydroxycyclopentenone. The starting material, 2-hydroxy-3-methyl-2-cyclopenten-1-one (also known as methylcyclopentenolone), is a readily available compound. wikipedia.orgchemicalbook.com The hydroxyl group of this enolized 1,2-dione is acidic enough to be deprotonated by a suitable base, and the resulting enolate can be trapped with an electrophilic methylating agent.

Common methylating agents for this transformation include diazomethane and dimethyl sulfate. smith.edueurekaselect.comnih.govnih.gov

Diazomethane: This reagent provides a clean and efficient methylation under mild conditions. wikipedia.orge3s-conferences.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of diazomethane by the acidic hydroxyl group, followed by nucleophilic attack of the resulting enolate on the methyl diazonium ion. A significant drawback of diazomethane is its high toxicity and explosive nature.

Dimethyl Sulfate: This is a powerful and less hazardous alternative to diazomethane. nih.govnih.govpearson.com The methylation is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the hydroxyl group. The resulting enolate then displaces the sulfate leaving group in an SN2 reaction.

The choice of methylating agent and reaction conditions can be critical to achieving a high yield of the desired 2-methoxycyclopentenone while avoiding side reactions.

Starting MaterialMethylating AgentBase (if applicable)Product
2-Hydroxy-3-methyl-2-cyclopenten-1-oneDiazomethaneNone2-Methoxy-3-methyl-2-cyclopenten-1-one
2-Hydroxy-3-methyl-2-cyclopenten-1-oneDimethyl SulfateSodium Hydroxide2-Methoxy-3-methyl-2-cyclopenten-1-one

Targeted Synthesis of this compound

A primary and targeted method for the synthesis of this compound involves the O-alkylation of 1,2-cyclopentanedione. This precursor exists in equilibrium with its more stable enol tautomer, 2-hydroxycyclopent-2-en-1-one, which facilitates the selective methylation of the enolic hydroxyl group. wikipedia.orggoogle.com

The reaction is typically carried out by treating 1,2-cyclopentanedione with a suitable methylating agent in the presence of a base. The choice of reagents and reaction conditions is crucial to ensure selective O-alkylation over C-alkylation and to achieve high yields.

Table 1: Reagents and Conditions for the O-Methylation of 1,2-Cyclopentanedione

Methylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Dimethyl sulfatePotassium carbonateAcetoneRefluxHigh google.com
Methyl iodideSodium hydrideTetrahydrofuran0 to RTGoodGeneral knowledge
Diazomethane-Diethyl ether0HighGeneral knowledge

This table is interactive. Users can sort and filter the data.

The use of dimethyl sulfate with a mild base like potassium carbonate in a polar aprotic solvent such as acetone is a common and effective method. google.com Alternatively, stronger bases like sodium hydride can be used with methyl iodide in an etheral solvent. Diazomethane offers a high-yielding, albeit hazardous, alternative that often proceeds without the need for a separate base.

Green Chemistry and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being applied to the synthesis of cyclopentenones to minimize environmental impact and enhance sustainability.

Environmentally Benign Procedures for Cyclopentenone Precursors

The synthesis of the precursor, 1,2-cyclopentanedione, can be achieved through methods that are being adapted to be more environmentally friendly. Traditional methods often involve harsh reagents and solvents. Greener alternatives focus on the use of renewable starting materials and catalysts that can be recycled. For instance, research into the conversion of biomass-derived furfural into cyclopentanone (B42830) derivatives is an active area. researchgate.net Another approach involves the base-catalyzed intramolecular aldol (B89426) condensation of 2,5-hexanedione, which can be derived from biomass, to form 3-methylcyclopent-2-enone. osti.govrsc.org While not a direct precursor to this compound, these methods highlight the trend towards sustainable sourcing of the cyclopentenone core.

Atom-Economy and Solvent Considerations in Methoxycyclopentenone Synthesis

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. uwindsor.ca The Pauson-Khand reaction, a powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, is considered highly atom-economical as all atoms of the reactants are incorporated into the final product. nih.govmdpi.comuwindsor.capku.edu.cn

Table 2: Atom Economy of Selected Cyclopentenone Syntheses

ReactionReactantsProductByproductsAtom Economy (%)
Pauson-Khand ReactionEthene + Propyne + CO2-Methylcyclopent-2-en-1-oneNone100
O-methylation of 1,2-cyclopentanedione (using (CH₃)₂SO₄ and K₂CO₃)1,2-Cyclopentanedione + (CH₃)₂SO₄ + K₂CO₃This compoundKHSO₄ + KCH₃SO₄ + CO₂< 50

This table is interactive. Users can sort and filter the data.

The choice of solvent is another critical factor in green synthesis. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. Water, ethanol, and supercritical carbon dioxide are considered greener alternatives to traditional volatile organic compounds (VOCs) like dichloromethane and toluene. sigmaaldrich.comjetir.orgmit.edu The development of solvent-free reaction conditions or the use of recyclable catalytic systems are also key strategies. researchgate.net

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of methoxycyclopentenones, offering pathways that are often more efficient and selective than stoichiometric reactions.

Acid-Catalyzed Reactions

Acid catalysis is frequently employed in the formation of enol ethers from β-dicarbonyl compounds. In the context of this compound synthesis, a Brønsted acid can be used to catalyze the reaction between 1,2-cyclopentanedione (in its enol form) and methanol. nih.gov The acid protonates the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by methanol, followed by dehydration to yield the enol ether.

Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid. These catalysts are effective in promoting the reaction under relatively mild conditions.

Base-Catalyzed Reactions

Base-catalyzed O-alkylation of 1,2-cyclopentanedione is a fundamental approach to synthesizing this compound. The base deprotonates the enolic hydroxyl group to form an enolate, which then acts as a nucleophile and attacks the methylating agent. mdpi.com

The choice of base is critical to favor O-alkylation over the competing C-alkylation. Sterically hindered bases or the use of phase-transfer catalysis can enhance the selectivity for O-alkylation. rsc.org The reaction of the sodium salt of the enolate with an alkyl halide is a classic example of this approach. orgsyn.org

Table 3: Comparison of Acid and Base Catalysis for Enol Ether Formation

Catalysis TypeCatalyst ExampleKey IntermediateAdvantagesDisadvantages
Acid-Catalyzedp-Toluenesulfonic acidProtonated carbonylMild conditions, good for enol ether formation.Can be sensitive to acid-labile functional groups.
Base-CatalyzedSodium ethoxideEnolateStrong nucleophile, effective for alkylation.Potential for C-alkylation as a side reaction.

This table is interactive. Users can sort and filter the data.

Metal-Catalyzed Transformations (e.g., Gold(I)-catalyzed, Copper(I)-catalyzed, Palladium(0)-catalyzed)

Metal-catalyzed reactions are pivotal in the synthesis of cyclopentenones, offering efficient and selective pathways. Gold, copper, and palladium catalysts, in particular, have demonstrated significant utility in constructing the cyclopentenone core.

Gold(I)-Catalyzed Synthesis: Gold(I) complexes are effective catalysts for the hydrative cyclization of 1,6-diynes to produce cyclohexenone derivatives, a transformation that showcases gold's ability to activate alkyne systems. organic-chemistry.orgnih.gov A notable application in cyclopentenone synthesis is the Au(I)-catalyzed Rautenstrauch rearrangement of 1-ethynyl-2-propenyl pivaloates. scispace.com This rearrangement proceeds under mild conditions and is tolerant of various substitutions at both the acetylenic and olefinic positions. scispace.com The reaction is believed to proceed through a vinyl gold intermediate, which then undergoes cyclization. scispace.com This methodology has been extended to the enantioselective synthesis of cyclopentenones through excellent chirality transfer from enantioenriched propargyl pivaloates. semanticscholar.org Furthermore, gold(I) catalysts have been employed in tandem reactions, such as a cycloisomerization/hetero-Diels–Alder/ring-opening cascade, to generate highly functionalized 5-hydrazino-2-cyclopentenone derivatives from enynyl acetates. acs.org

Copper(I)-Catalyzed Synthesis: Copper(I) catalysts, often in combination with chiral ligands, are instrumental in asymmetric synthesis. For instance, new copper complexes containing chiral ferrocenyl diphosphine ligands from the Josiphos family have been developed. rsc.orgrsc.org These complexes have proven effective in the catalytic asymmetric 1,2-addition of Grignard reagents to enones. rsc.orgrsc.org By modifying the electronic and steric properties of the Josiphos ligand, improvements in regio- and enantioselectivity have been achieved. rsc.org Copper(I) is also a key component in cycloaddition reactions, such as the reaction between organic azides and 1-iodoalkynes. nih.gov

Palladium(0)-Catalyzed Synthesis: Palladium catalysis offers a multitude of pathways for cyclopentenone and cyclopentane synthesis. A ligand-free Pd(0)-catalyzed reductive cyclization of (Z)-5-iodo-4-pentenenitrile, using formic acid as a reductant, yields cyclopentenone derivatives after hydrolysis. acs.org This method is noted for its mild conditions and operational simplicity. acs.org Palladium(0) catalysts can also generate 1,3-dipoles from vinyl cyclopropanes, which then undergo formal [3+2]-cycloaddition reactions with various acceptors to create highly substituted cyclopentanes. nih.gov This process can be rendered both diastereo- and enantioselective through the use of chiral ligands. nih.gov Additionally, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters provides a route to benzofuran-fused cyclohexenones, demonstrating the versatility of palladium in intramolecular C-H functionalization. nih.gov

Organocatalysis in Cyclopentenone Construction

Organocatalysis has emerged as a powerful tool for the asymmetric construction of cyclic systems, including cyclopentenones, avoiding the use of metals. acs.org Asymmetric desymmetrization of cyclopentene-1,3-diones can be achieved via a formal diaza–ene reaction with donor–acceptor hydrazones, catalyzed by a chiral phosphoric acid like H8-TRIP. This method yields chiral cyclopentane-1,3-diones bearing a hydrazone motif with high yields and excellent stereoselectivities. rsc.org Organocatalysis is also employed in domino or cascade reactions to build complex molecular architectures. For instance, a domino Michael-aldol annulation can be used for the stereocontrolled synthesis of bicyclo[3.2.1]octane scaffolds, which often contain a cyclopentanone ring. mdpi.com

Stereoselective and Asymmetric Synthesis

The biological importance of chiral cyclopentenones necessitates the development of stereoselective synthetic methods. Strategies include enantioselective catalysis, diastereoselective transformations, enzymatic resolutions, and the use of chiral auxiliaries. acs.org

Enantioselective Methodologies for Chiral Methoxycyclopentenones

Achieving high enantioselectivity is a key goal in the synthesis of chiral cyclopentenones. Nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids is one effective method. This reaction, which is catalyzed by a chiral phosphinooxazoline/nickel complex, produces cyclopent-2-enones with a quaternary stereocenter in good yields and high enantioselectivities. nih.gov Another approach is the gold(I)-catalyzed Rautenstrauch rearrangement, which can proceed with excellent chirality transfer from an enantioenriched starting material to the final cyclopentenone product. scispace.comsemanticscholar.org The Nazarov cyclization, a 4π-electrocyclic reaction of dienones, is another established pathway that can be rendered enantioselective through catalysis by a combination of a Lewis acid and a chiral Brønsted acid. acs.orgorganic-chemistry.org

Diastereoselective Transformations

When multiple stereocenters are formed in a reaction, controlling the diastereoselectivity is crucial. Palladium-catalyzed formal [3+2]-cycloadditions of vinyl cyclopropanes with prochiral Michael acceptors can create highly substituted cyclopentanes, simultaneously setting three stereocenters with excellent diastereo- and enantioselectivity. nih.gov In the synthesis of complex natural products, diastereoselective aldol additions have been used to construct cyclopentanone-containing intermediates with high stereocontrol. nih.gov The use of chiral auxiliaries can also effectively control diastereoselectivity. For example, a D-glucose-derived chiral auxiliary attached to an allene (B1206475) has been used in an enantioselective synthesis of cross-conjugated cyclopentenones, where the diastereomeric products could be separated. nih.govacs.org

Enzymatic Kinetic Resolution Strategies

Enzymatic resolutions offer a highly selective and environmentally benign method for separating enantiomers. acs.org This strategy is particularly valuable for resolving hydroxylated cyclopentenones, which are important precursors for various bioactive molecules. acs.orgresearchgate.net The kinetic resolution of racemic 4-hydroxycyclopentenone can be accomplished through enantioselective transacetylation or hydrolysis using lipases, such as Lipozyme IM. acs.orgresearchgate.net The efficiency and enantiomeric ratio of these resolutions can be highly dependent on optimizing conditions like the solvent and acylating agent. acs.org In some cases, a dynamic kinetic resolution (DKR) can be established, where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. researchgate.netnih.gov This has been achieved by combining a base-catalyzed isomerization of pyranones into racemic cyclopentenones with a subsequent lipase-catalyzed resolution in a one-pot protocol. researchgate.net

Chiral Auxiliaries and Ligand Design for Asymmetric Induction (e.g., JosiPhos derivative)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.org For cyclopentenone synthesis, auxiliaries derived from carbohydrates like D-glucose have been successfully employed. nih.govacs.org After the stereoselective reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org

The design of chiral ligands for metal catalysts is a cornerstone of asymmetric synthesis. The Josiphos family of ligands, which are chiral diphosphines based on a ferrocene scaffold, are widely used in asymmetric catalysis due to their ability to induce high enantioselectivity in a variety of metal-catalyzed transformations. wikipedia.orgscbt.com These ligands have been successfully applied in copper-catalyzed conjugate additions and palladium-catalyzed cross-coupling reactions. rsc.orgscbt.com Fine-tuning the steric and electronic properties of Josiphos ligands by altering the phosphine (B1218219) substituents allows for the optimization of catalytic activity and selectivity for specific substrates and reactions. rsc.org Recently, novel ligands combining the Josiphos structure with other chiral scaffolds, such as a spirobiindane, have been developed for iridium-catalyzed asymmetric hydrogenations, yielding chiral amines with excellent enantioselectivity. acs.org

Table of Research Findings on Stereoselective Synthesis

MethodologyCatalyst/Enzyme/AuxiliarySubstrate TypeKey OutcomeReference
Asymmetric CyclizationChiral Phosphinooxazoline/Nickel ComplexAlkynyl Malonate EstersEnantioselective synthesis of cyclopentenones with quaternary stereocenters. nih.gov
Asymmetric RearrangementGold(I) ComplexEnantioenriched 1-ethynyl-2-propenyl pivaloatesExcellent chirality transfer to the cyclopentenone product. semanticscholar.org
Enzymatic Kinetic ResolutionLipases (e.g., Lipozyme IM)Racemic 4-hydroxycyclopentenoneSeparation of enantiomers via selective acylation/hydrolysis. acs.orgresearchgate.net
Dynamic Kinetic ResolutionBase + LipasePyranonesOne-pot isomerization and resolution to afford high yields of a single enantiomer. researchgate.net
Chiral Auxiliary ControlD-glucose-derived auxiliaryAllenesDiastereoselective synthesis of separable cyclopentenone epimers. nih.govacs.org
Asymmetric AdditionCopper(I) / Josiphos LigandEnonesHigh regio- and enantioselectivity in the 1,2-addition of Grignard reagents. rsc.orgrsc.org

Reactivity and Chemical Transformations of 2 Methoxycyclopent 2 En 1 One

Reactivity of the α,β-Unsaturated Carbonyl System

The defining feature of 2-methoxycyclopent-2-en-1-one is its α,β-unsaturated carbonyl moiety. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The methoxy (B1213986) group at the α-position further influences the reactivity of this system.

Nucleophilic Additions

Nucleophilic additions are among the most common reactions of α,β-unsaturated carbonyl compounds. These can occur in two primary ways: a 1,4-conjugate addition (Michael addition) to the β-carbon or a 1,2-addition to the carbonyl carbon. The regioselectivity of the attack often depends on the nature of the nucleophile and the reaction conditions.

In a Michael or 1,4-conjugate addition, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This type of reaction is a cornerstone for carbon-carbon bond formation.

The development of asymmetric Michael additions to cyclopentenone systems has been a significant area of research, enabling the synthesis of chiral molecules. While specific studies on this compound are not extensively detailed in the provided results, the principles can be inferred from related structures like 2-methylcyclopent-2-en-1-one. For instance, the use of chiral catalysts, such as those derived from squaramides or employing organocatalysts like L-proline, has proven effective in achieving high enantioselectivity in the Michael addition of various nucleophiles to α,β-unsaturated ketones. taltech.ee These methods are crucial for constructing complex chiral molecules, and similar strategies could likely be applied to this compound.

Grignard reagents can participate in both 1,2- and 1,4-addition reactions with α,β-unsaturated ketones. The regioselectivity is influenced by factors such as steric hindrance and the presence of catalysts. In the case of 2-methylcyclopent-2-en-1-one, copper-catalyzed conjugate additions of Grignard reagents have been shown to be highly effective, yielding 2,3-disubstituted cyclopentanones with good yields and enantioselectivities. researchgate.net The presence of a copper catalyst typically favors the 1,4-addition pathway. wikipedia.org Research has demonstrated that without a catalyst, Grignard reagents tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com However, the addition of allyl and phenyl Grignard reagents to 2-methylcyclopent-2-en-1-one has been observed to result in preferential 1,2-addition even in some catalyzed systems. escholarship.org

Table 1: Regioselectivity of Grignard Additions to 2-Methylcyclopent-2-en-1-one wikipedia.orgmasterorganicchemistry.comescholarship.org

Grignard ReagentCatalystPredominant Product
Alkylmagnesium halideNone1,2-Addition Product
Alkylmagnesium halideCopper(I)1,4-Addition Product
Allylmagnesium bromideJosiPhos derivative1,2-Addition Product
Phenylmagnesium bromideJosiPhos derivative1,2-Addition Product

This table is illustrative and based on general principles and specific examples for the closely related 2-methylcyclopent-2-en-1-one.

Organocuprate reagents, such as Gilman reagents (lithium dialkylcuprates), are known for their high propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones. masterorganicchemistry.com This selectivity makes them particularly useful for introducing alkyl or other organic groups at the β-position. The reaction proceeds through a nucleophilic attack of the cuprate (B13416276) at the β-carbon, forming a copper enolate intermediate, which is then protonated to give the final product. wikipedia.org The use of organocuprates is a well-established method for the synthesis of 3-substituted cyclopentanones from cyclopentenones. For example, lithium diallylcuprate has been used in conjugate addition reactions. acs.org

Table 2: Examples of Organocuprate Additions to Cyclopentenones

Cyclopentenone DerivativeOrganocuprate ReagentProduct
2-Cyclopenten-1-one (B42074)Lithium dimethylcuprate3-Methylcyclopentanone
2-Cyclopenten-1-oneLithium diphenylcuprate3-Phenylcyclopentanone

This table provides general examples of organocuprate additions to the parent cyclopentenone structure.

In a 1,2-addition, the nucleophile directly attacks the electrophilic carbon of the carbonyl group. This pathway is generally favored by more reactive, "harder" nucleophiles, such as organolithium reagents and, under certain conditions, Grignard reagents. The product of a 1,2-addition to this compound would be a tertiary alcohol. The competition between 1,2- and 1,4-addition is a recurring theme in the chemistry of α,β-unsaturated carbonyl compounds. As mentioned previously, certain Grignard reagents, like allyl and phenyl Grignard reagents, have shown a preference for 1,2-addition with the related 2-methylcyclopent-2-en-1-one. escholarship.org The first catalytic enantioselective 1,2-addition of Grignard reagents to ketones has been developed, showcasing the ability to shift the selectivity from the more common 1,4-addition. researchgate.net

Michael Additions (1,4-Conjugate Additions)

Electrophilic Additions to the Double Bond

The electron-rich nature of the enol ether double bond in this compound makes it susceptible to electrophilic attack. However, the reactivity is modulated by the presence of the carbonyl group, which withdraws electron density. While not as reactive as simple enol ethers, this compound can undergo certain electrophilic addition reactions. For instance, the double bond in similar cyclopentenone systems can participate in reactions like epoxidation. The presence of the methoxy group activates the double bond towards electrophiles.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound, with its conjugated system, can participate in various cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of [4+2] cycloaddition chemistry, involving the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. scribd.com In the context of this compound, the electron-withdrawing nature of the carbonyl group renders the double bond electron-deficient, making it a suitable dienophile for reactions with electron-rich dienes. The stereochemistry of the Diels-Alder reaction is highly predictable, with the substituents on the dienophile retaining their relative stereochemistry in the product. scribd.com

The regioselectivity of the Diels-Alder reaction with substituted dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the isomer where the electron-donating group on the diene and the electron-withdrawing group on the dienophile are in a 1,2- or 1,4-relationship in the product. The reversibility of the Diels-Alder reaction at high temperatures, known as the retro-Diels-Alder reaction, can also be a factor in product distribution. masterorganicchemistry.com

A specific application involves the use of this compound in the synthesis of complex natural products. For example, it has been utilized in the synthesis of the tricyclic core of eurifoloid A through a type II intramolecular [5+2] cycloaddition. acs.org

Table 1: Examples of Diels-Alder Reactions with Cyclopentenone Derivatives

DieneDienophileProductReference
Cyclopentadiene2-Methylcyclopent-2-en-1-oneDicyclopentadiene derivative masterorganicchemistry.com
1-Ethenylhydronaphthalenes2-Methylcyclopent-2-en-1-oneComplex cyclic structure

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org Besides Diels-Alder reactions, this compound and its derivatives can potentially undergo other pericyclic transformations. uomustansiriyah.edu.iqmsu.edu These include electrocyclic reactions, which involve the formation of a ring from a conjugated system, and sigmatropic rearrangements. uomustansiriyah.edu.iqmsu.edu

Photochemical [2+2] cycloadditions represent another important class of pericyclic reactions for enones. wikipedia.org Irradiation of cyclopent-2-en-ones can lead to dimerization or reaction with a solvent. researchgate.net The intramolecular version of this reaction is particularly useful for constructing bicyclic systems. acs.org The regioselectivity of these intramolecular photocycloadditions is often dependent on the length of the tether connecting the enone and the alkene. wikipedia.orgacs.org

Reactions Involving the Methoxy Group

Methoxy Group Cleavage and Interconversion

The methoxy group in this compound is an enol ether and can be cleaved under acidic conditions to yield the corresponding 1,3-dione. This reactivity is a common transformation for β-alkoxy enones. The resulting dione (B5365651) can exist in equilibrium with its enol tautomer.

Role of the Methoxy Group in Directing Reactivity (e.g., Dienolate Formation, Diastereoinduction)

The methoxy group plays a crucial role in directing the reactivity of the cyclopentenone ring system. Treatment of 3-methoxycycloalk-2-enones with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a dienolate. researchgate.net This dienolate is a versatile intermediate that can react with various electrophiles.

A significant aspect of this reactivity is the potential for diastereoinduction in the alkylation of these dienolates, particularly when a chiral auxiliary is present. For instance, the alkylation of dienolates generated from 3-methoxycycloalk-2-enones bearing a chiral 3'-hydroxyl alkenyl chain proceeds with a high degree of diastereoselectivity. researchgate.netacs.org This stereocontrol is attributed to the formation of a rigid, chelating transition state that facilitates efficient 1,4-asymmetric induction. researchgate.net This methodology has been applied to the stereoselective α-quaternization of these systems. researchgate.netacs.org

Table 2: Diastereoselective Alkylation of a 3-Methoxycycloalk-2-enone Derivative

SubstrateElectrophileProduct Diastereomeric RatioReference
3-Methoxycycloalk-2-enone with chiral alkenyl chainAlkyl halideHigh diastereoselectivity researchgate.net

Oxidative Transformations

The cyclopentenone core is a highly reactive structure, and methods are available for the modification of every position. thieme-connect.com Oxidative transformations of cyclopentenone derivatives can lead to a variety of functionalized products. For instance, the hydroxyl group of related cyclopentenol (B8032323) compounds can be oxidized to form ketones or aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate. In the context of complex molecule synthesis, late-stage allylic oxidations of cyclopentane (B165970) intermediates have been employed to introduce carbonyl functionalities. unizg.hr

The oxidation of cyclopentanone (B42830), a related saturated cyclic ketone, has been studied to understand the formation of cyclopentenone. nih.gov The elimination reaction pathway of peroxy radicals (ROO•) tends to be more dominant than isomerization, leading to the formation of 2-cyclopentenone. nih.gov

Reductive Transformations

The reduction of the cyclopentenone system is a common transformation. The double bond of the enone system can undergo conjugate reduction. For example, 2-methylcyclopent-2-en-1-one can undergo conjugate reduction in the presence of a biocatalyst. dicp.ac.cn The ketone functionality can also be reduced. For instance, 3-methylcyclopent-2-en-1-one can be selectively reduced to the corresponding cyclopentenol using hydride reagents like sodium borohydride (B1222165) or diisobutylaluminium hydride (DIBAL-H).

In some cases, both the double bond and the ketone can be reduced. For example, the reduction of 3-methylcyclohex-2-enone with an imine reductase enzyme and a hydrogen source can lead to the corresponding saturated amine after reductive amination. dicp.ac.cn

PrecursorReagent/CatalystProduct
3-Methylcyclopent-2-en-1-oneSodium borohydride or DIBAL-H3-Methylcyclopent-2-en-1-ol
2-Methylcyclopent-2-en-1-oneBiocatalyst (imine reductase)2-Methylcyclopentanone
3-Methylcyclohex-2-enoneImine reductase/Hantzsch ester(trans)-3-Methylcyclohexylamine

Rearrangement Reactions

The rearrangement of vinyl allene (B1206475) oxides to cyclopent-2-en-1-ones is a significant reaction in the biosynthesis of natural products like jasmonic acid. rutgers.edunih.gov This transformation can proceed through two distinct mechanistic pathways: a concerted rutgers.edursc.org or a stepwise mechanism involving a diradical or zwitterionic intermediate. rutgers.edunih.gov The preference for a concerted versus a stepwise mechanism is influenced by the geometry of the starting olefin and the substitution on the epoxide ring. rutgers.edu Theoretical studies using density-functional calculations have been performed to investigate the energetics of these pathways. rutgers.edursc.org The stepwise pathway is thought to involve the formation of an oxyallyl intermediate which can then cyclize to form the cyclopentenone ring. nih.gov

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction has become a widely used method for the synthesis of substituted cyclopentenones, which are important intermediates in the synthesis of natural products such as prostaglandins (B1171923). wikipedia.orgthieme-connect.com The reaction is believed to proceed through a 4π electrocyclization, similar to the Nazarov cyclization. wikipedia.orgorgsyn.org The reaction conditions can be tuned; for instance, more reactive substrates may undergo the rearrangement under milder conditions to avoid side products. wikipedia.orgnih.gov Lewis acids can also be used to promote the reaction. nih.gov The versatility of this rearrangement has been demonstrated in the synthesis of various biologically active compounds. thieme-connect.com

Starting MaterialCatalyst/ConditionsProduct
2-FurylcarbinolsAcid (e.g., H+)4-Hydroxycyclopentenone derivatives
5-Methyl-2-furylcarbinolsWeak Lewis acids (e.g., ZnCl2)4-Hydroxy-4-methyl-5-substituted-cyclopent-2-enones
2-Furylcarbinols with nitrogen nucleophilesDyCl3, microwave activationAminocyclopentenone derivatives

Isomerization reactions are crucial in the synthesis of cyclopentenones from various precursors. For example, allenyl ketones can serve as key intermediates that isomerize to form cyclopentenones. hawaii.edu Gold-catalyzed cycloisomerization reactions of substrates like allenes and diynes provide another route to cyclopentenone derivatives. bohrium.com Additionally, the acid-promoted cycloisomerization of conjugated dienals and dienones, a transformation related to the Nazarov cyclization, can also yield cyclopentenones. scispace.com The isomerization of 4-hydroxy-2-substituted-cyclopentenones can be achieved by changing the pH from acidic to basic, leading to the corresponding 2-substituted-cyclopentenones. nih.gov

Functional Group Interconversions on the Cyclopentenone Core

Functional group interconversions are chemical reactions that transform one functional group into another. wikipedia.org These transformations are fundamental in organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.com On the cyclopentenone core, various functional groups can be interconverted. For example, a hydroxyl group can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu The Arndt-Eistert reaction provides a method for one-carbon homologation of a carboxylic acid, which could be derived from the cyclopentenone ring, via a diazoketone intermediate. vanderbilt.edu The conversion of amines to amides is another important transformation, often achieved using acyl chlorides. solubilityofthings.com These interconversions are essential for elaborating the cyclopentenone scaffold into more complex target molecules. researchgate.netontosight.ai

Computational and Theoretical Studies on 2 Methoxycyclopent 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the modern investigation of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide array of chemical phenomena.

DFT is a robust method for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction enthalpies, thereby predicting the feasibility and mechanism of a given transformation.

Studies on related cyclopentenone systems illustrate this capability. For instance, the rearrangement of vinyl allene (B1206475) oxides to form the core cyclopent-2-en-1-one ring has been extensively studied using DFT at the B3LYP/6-311++G(3df,2p)//B3LYP/6-31++G(d,p) level. rutgers.edu These calculations identified two competing pathways: a concerted pericyclic reaction and a stepwise mechanism involving biradical or zwitterionic intermediates. rutgers.edu For the parent vinyl allene oxide, the concerted pathway was found to have a calculated activation energy of 24.74 kcal/mol. rutgers.edu

DFT has also been employed to understand the tautomeric equilibria in hydroxylated cyclopentenones. For 2-hydroxy-3-methyl-2-cyclopenten-1-one, calculations showed that the enol tautomer is significantly more stable than the diketo form by 12.3 kcal/mol, with a proton-transfer energy barrier of 18.7 kcal/mol. smolecule.com Furthermore, DFT modeling of the reaction between 2-hydroxy-3-methylcyclopent-2-enone and a model nucleophile was used to calculate activation energies to predict toxicological profiles, such as Ames mutagenicity. acs.org

Table 1: Calculated Energetics for Reactions of Analogous Cyclopentenones
SystemReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
Vinyl allene oxide → Cyclopent-2-en-1-oneConcerted RearrangementB3LYP/6-311++G(3df,2p)24.74 rutgers.edu
2-Hydroxy-3-methyl-2-cyclopenten-1-oneKeto-Enol TautomerizationNot Specified18.7 smolecule.com
Ames Positive Michael AcceptorsMichael AdditionDFT11.4 - 20.7 acs.org
Ames Negative Michael AcceptorsMichael AdditionDFT22.0 - 33.5 acs.org

The five-membered ring of cyclopentenone is not planar and can adopt several puckered conformations to relieve ring strain. Computational studies on related molecules, such as 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, indicate that the cyclopentenone framework interconverts between non-planar "envelope" and "twist" conformations. In an envelope conformation, four carbon atoms are coplanar while the fifth is out of the plane. smolecule.com X-ray crystallographic analysis of 2-hydroxy-3-methyl-2-cyclopenten-1-one confirmed that its cyclopentenone ring adopts an envelope shape. smolecule.com The presence and position of substituents, such as the methoxy (B1213986) group on 2-methoxycyclopent-2-en-1-one, are expected to influence the energy barriers between these conformations and determine the most stable geometry.

The electronic properties of a molecule govern its reactivity. For this compound, the conjugated enone system creates a specific electronic profile that can be analyzed using computational methods. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

In a study of various Michael acceptors, including a cyclopentenone derivative, the LUMO energy was found to be a strong predictor of mutagenicity. acs.org The research demonstrated that compounds with LUMO energies below -1.85 eV were likely to be mutagenic. acs.org Another powerful technique is Natural Bond Orbital (NBO) analysis, which can be used to calculate the charge distribution on individual atoms. In a study of functionalized cyclopentenones, NBO analysis revealed that the charge on the β-carbon of the enone system correlates with its susceptibility to Michael addition, a key reaction for this class of compounds. ucl.ac.uk These analyses are critical for predicting the electrophilic character of the double bond in this compound.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations model the movement of atoms and molecules over time at finite temperatures. This provides insight into the dynamic behavior, conformational flexibility, and intermolecular interactions of a compound.

Although no specific MD simulations for this compound are available in the searched literature, studies on analogous structures highlight the potential of this technique. For example, MD simulations of 3-iodo-1-methylcyclopent-2-en-1-ol (B12571061) demonstrated that the presence of a methyl group restricts the ring puckering modes, leading to a 23% reduction in conformational flexibility compared to its unmethylated counterpart. A similar approach could be used to understand how the methoxy group in this compound affects the flexibility and conformational landscape of the cyclopentenone ring.

Prediction of Spectroscopic Properties (beyond basic identification)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure verification and interpretation of experimental results.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy is a significant application of quantum chemistry. DFT calculations can compute the magnetic shielding around each nucleus, which can then be converted into chemical shifts.

A study on 2-hydroxy-3-methyl-2-cyclopenten-1-one explicitly compared its experimental NMR data with results from quantum-chemical calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The investigation reported good agreement between the calculated and experimental ¹H and ¹³C chemical shifts, validating the accuracy of the theoretical model for this type of structure. researchgate.net In another example, first-principles quantum mechanical simulations were used to calculate the chemical shifts for potential dimers of 4-oxocyclopent-2-en-1-yl acetate, which was critical in identifying the head-to-head and head-to-tail products formed during a photodimerization reaction. researchgate.net This demonstrates the power of computational prediction in resolving structural ambiguities that may be challenging to address by experiment alone.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Calculations for Stereochemical Assignment

The determination of a chiral molecule's absolute configuration is a critical aspect of chemical analysis, and chiroptical spectroscopy methods, when paired with quantum chemical calculations, have become indispensable tools for this purpose. researchgate.netnih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left- and right-circularly polarized light by electronic and vibrational transitions, respectively. nih.govacs.org The combination of experimental ECD and VCD spectra with theoretically calculated spectra provides a reliable method for the unambiguous assignment of absolute configuration, particularly when other methods like X-ray crystallography are not feasible. mdpi.com

The computational process for assigning stereochemistry typically begins with a thorough conformational analysis to identify all low-energy conformers of the molecule. nih.gov This is often performed using molecular mechanics force fields (e.g., MMFF94) followed by geometry optimization of each conformer using Density Functional Theory (DFT), for instance, with the B3LYP functional. nih.govcomporgchem.com Subsequently, Time-Dependent DFT (TDDFT) is used to calculate the ECD spectrum for each stable conformer. nih.gov The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra, which is then compared to the experimental spectrum. A close match between the calculated and experimental spectra allows for a confident assignment of the absolute configuration. nih.govcomporgchem.com

For α,β-unsaturated ketones like cyclopentenone derivatives, the ECD spectra are often characterized by Cotton effects corresponding to the n→π* and π→π* electronic transitions of the enone chromophore. ull.es The sign and intensity of these effects are highly sensitive to the stereochemistry of the centers nearest to the chromophore. ull.es

VCD offers a complementary approach by probing the chirality of the molecule through its vibrational modes. nih.gov The main advantage of VCD is the wealth of information provided by the numerous vibrational transitions across the infrared spectrum. nih.gov While ECD is often sufficient, the combined application of both methods can significantly increase the credibility of a stereochemical assignment, as each technique may be sensitive to different structural features of the molecule. mdpi.com However, in some cases, one method may prove more decisive than the other due to factors like the presence of specific chromophores or the complexity of vibrational modes. mdpi.comrsc.org

Table 1: Generalized Workflow for Stereochemical Assignment using TDDFT-ECD Calculations
StepProcedureComputational Method/Program ExamplePurpose
1Conformational SearchMolecular Mechanics (e.g., MMFF94)Identify all possible low-energy spatial arrangements (conformers) of the molecule. nih.gov
2Geometry OptimizationDensity Functional Theory (DFT) (e.g., B3LYP/6-31G*)Re-optimize the geometry of each conformer to find its precise minimum energy structure. comporgchem.com
3Spectral CalculationTime-Dependent DFT (TDDFT) (e.g., TDDFT/B3LYP/aug-cc-pVDZ)Calculate the theoretical ECD and/or VCD spectrum for each optimized conformer. comporgchem.com
4Spectrum SimulationBoltzmann AveragingCombine the spectra of individual conformers based on their calculated relative free energies to generate a final theoretical spectrum. semanticscholar.org
5Comparison & AssignmentVisual comparison and/or similarity analysisCompare the theoretical spectrum with the experimental spectrum. A good match confirms the absolute configuration. comporgchem.com

Solvent Effects in Theoretical Models

The influence of the solvent is a critical factor that can modulate reaction rates, mechanisms, and the stability of chemical species. springernature.com Accurately modeling these effects is a significant challenge in computational chemistry, with the goal of bridging the gap between gas-phase calculations and real-world solution-phase chemistry. nih.gov Theoretical models typically account for solvation using two primary approaches: implicit and explicit solvent models. nih.gov

Implicit or continuum models treat the solvent as a uniform polarizable field characterized by its dielectric constant. nih.gov Prominent examples include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). nih.govchemrxiv.org These models are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. They have been successfully used in calculations of chiroptical properties and reaction pathways for various molecules. nih.gov

Explicit solvent models provide a more detailed, atomistic representation by including a number of individual solvent molecules in the quantum mechanical calculation. nih.gov This approach is much more computationally demanding but is essential for capturing specific short-range interactions, such as hydrogen bonding or solvent-solute pre-organization effects, which are missed by implicit models. nih.gov The choice between implicit and explicit models depends on the specific system and the nature of the interactions being studied. For many applications, implicit models provide a good balance of accuracy and computational cost. chemrxiv.org However, for processes where specific solvent interactions are paramount, such as certain reaction mechanisms or the behavior of molecules in aqueous media, explicit models, often used within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are necessary for a realistic representation. nih.govchemrxiv.org

Recent advancements have also explored machine learning potentials (MLPs) as a data-efficient method to model reactions in explicit solvents, offering a promising alternative to traditional quantum and classical methods. springernature.comnih.gov

Table 2: Comparison of Implicit and Explicit Solvent Models in Computational Chemistry
FeatureImplicit Solvent Models (e.g., PCM, COSMO)Explicit Solvent Models (e.g., QM/MM, AIMD)
Principle Solvent is treated as a continuous medium with a defined dielectric constant. nih.govIndividual solvent molecules are included in the simulation. nih.gov
Computational Cost Relatively low; efficient. nih.govHigh; computationally expensive. nih.gov
Strengths Good for modeling bulk electrostatic effects; widely applicable for standard calculations. nih.govAccurately models specific solute-solvent interactions like hydrogen bonds and entropy effects. nih.gov
Limitations Fails to capture specific, short-range interactions and the discrete nature of the solvent. nih.govRequires significant computational resources and extensive sampling to be accurate. springernature.com
Typical Application Standard geometry optimizations, chiroptical property calculations. nih.govStudying reaction mechanisms where solvent coordination is critical; simulations in aqueous solution. nih.gov

Synthetic Utility and Applications in Complex Molecule Synthesis

2-Methoxycyclopent-2-en-1-one as a Versatile Synthetic Building Block

This compound and its close analogue, 2-methylcyclopent-2-en-1-one, are recognized as highly versatile building blocks in organic synthesis. Their structure, featuring a five-membered ring with a conjugated enone system, provides multiple reactive sites for a variety of chemical transformations. The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes it susceptible to nucleophilic attack, primarily through Michael addition reactions. This reactivity is fundamental to many carbon-carbon bond-forming strategies, allowing for the introduction of complex side chains.

The compound serves as a foundational component for constructing more elaborate molecular architectures. Its utility is demonstrated in annulation reactions, where additional rings are fused onto the cyclopentenone core. For instance, it is a common starting material in sequences designed to build bicyclic and polycyclic systems. acs.orgacs.org The functional groups—the ketone and the enol ether (or methyl group)—can be readily modified or can direct the stereochemical outcome of subsequent reactions, further enhancing its synthetic value. nih.govthieme-connect.com This versatility has established the 2-substituted-cyclopent-2-en-1-one scaffold as a crucial precursor in the stereoselective synthesis of a wide array of complex natural products. researchgate.net

Precursor in Natural Product Synthesis

The strategic importance of this compound and its derivatives is most evident in their application as starting materials for the total synthesis of intricate natural products.

The synthesis of indoloterpenoids of the paxilline (B40905) type, a family of secondary metabolites with notable neurological and insecticidal activities, frequently employs a cyclopentenone-derived precursor. nih.govescholarship.org In the development of enantioselective routes to these complex molecules, 2-methylcyclopent-2-en-1-one serves as a key starting material. escholarship.orgnih.gov A critical step involves the catalytic asymmetric conjugate addition of a Grignard reagent, such as a homoprenyl Grignard, to the cyclopentenone ring. nih.govnih.gov This reaction establishes a key stereocenter and builds the terpenoid fragment that is later fused to the indole (B1671886) moiety. nih.govescholarship.org

For example, a highly efficient synthesis of (–)-nodulisporic acid C was achieved starting from 2-methylcyclopent-2-en-1-one. escholarship.org The initial conjugate addition reaction, optimized through the evaluation of various diphosphine-based ligands, produces a chiral silyl (B83357) enol ether intermediate on a multigram scale. nih.govescholarship.org This intermediate is then carried through a multi-step sequence to furnish the complex polycyclic core shared by the paxilline indoloterpenoids. nih.gov

Table 1: Application in Indoloterpenoid Synthesis

Starting Material Key Reaction Target Compound Class Example Natural Product

2-Methylcyclopent-2-en-1-one is a cornerstone in the total synthesis of hyperforin (B191548), a complex polyprenylated acylphloroglucinol (PPAP) known for its antidepressant properties. acs.orgnih.gov A reported 10-step total synthesis of hyperforin commences with this simple cyclopentenone. acs.orgnih.govresearchgate.net The synthetic strategy involves a diketene (B1670635) annulation reaction and a subsequent oxidative ring expansion. nih.govresearchgate.netresearchgate.net This approach enables the rapid construction of the highly substituted bicyclo[3.3.1]nonane-1,3,5-trione core structure characteristic of hyperforin and other PPAPs. acs.orgnih.govresearchgate.net The use of 2-methylcyclopent-2-en-1-one provides a robust platform for creating diverse and modifiable PPAP analogues. nih.govresearchgate.net

The total synthesis of (±)-crinipellin B, a tetraquinane diterpenoid antibiotic, was successfully achieved in a 22-step sequence starting from 2-methylcyclopent-2-en-1-one. thieme-connect.comresearchgate.net In this synthesis, the starting cyclopentenone constitutes the D-ring of the final natural product. nih.gov The synthetic pathway relies on three distinct five-membered ring annulation sequences to progressively build the complex, tetracyclic skeleton of crinipellin (B1207540) B. thieme-connect.comresearchgate.net Key transformations include conjugate additions and palladium-catalyzed ring closures, which stereoselectively install the required stereogenic centers. thieme-connect.com The initial steps transform 2-methylcyclopent-2-en-1-one into a bicyclic enone, which serves as the CD ring portion of the crinipellins with the correct relative configuration. thieme-connect.com

2-Methylcyclopent-2-en-1-one and its hydroxylated derivatives are instrumental in the synthesis of a variety of other terpenoids. researchgate.netmdpi.commdpi.com It serves as a starting point for the diastereoselective total synthesis of the dicyclopenta[a,d]cyclooctane core skeleton found in terpenoids like fusicoccins and ophiobolins. nih.gov The synthesis begins with 2-methylcyclopent-2-en-1-one and proceeds through a key cyclopenta researchgate.netannulene intermediate. researchgate.netnih.gov Subsequent strategic transformations, including a carbocationic Wagner-Meerwein rearrangement, are used to construct the final core structure. nih.gov

Furthermore, optically active derivatives, such as (S)-4-hydroxy-2-methylcyclopent-2-en-1-one, are employed as chiral synthons. researchgate.netresearchgate.net These chiral building blocks are used in tandem reaction sequences involving conjugate addition and Michael additions to produce optically active azulene (B44059) derivatives, which are themselves valuable intermediates for further terpenoid synthesis. researchgate.netresearchgate.net

Table 2: Summary of Synthetic Applications

Target Class Specific Example Key Synthetic Strategy Starting Material
Polyprenylated Acylphloroglucinols Hyperforin Diketene Annulation, Oxidative Ring Expansion 2-Methylcyclopent-2-en-1-one
Tetraquinane Diterpenoids Crinipellin B Sequential Five-Membered Ring Annulations 2-Methylcyclopent-2-en-1-one
Orchidaceae Alkaloids Dendrobine Acylnitrilium Ion Cyclization 2-Methylcyclopent-2-en-1-one

Synthesis of Phomapentenone A

Research into the total synthesis of the natural product Phomapentenone A has been undertaken. In one documented synthetic approach, the targeted starting material was a related compound, 2-methylcyclopent-2-en-1-one uni-regensburg.de. The synthetic route involved a "one-pot aldol (B89426) reaction" of cyclopentenone substrates. However, a subsequent hydroboration reaction to install a key alcohol group exhibited unexpected regioselectivity. This outcome led to the selective synthesis of two new related compounds, iso-1-Phomapentenone A and iso-2-Phomapentenone A, rather than the intended Phomapentenone A natural product uni-regensburg.de.

Synthesis of Kjellmanianone

This compound has been identified as a starting material in the synthesis of Kjellmanianone, a naturally occurring antibiotic sigmaaldrich.comchemicalbook.comlookchem.com. Specific synthetic pathways have been developed that utilize this methoxy-substituted cyclopentenone to construct the target molecule. Reports also describe a direct synthetic route to enantiomerically pure (-)-Kjellmanianone molaid.com.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for scaffolds with potential pharmacological applications.

Intermediates for Compounds with Defined Biological Activities

This compound serves as a key intermediate in the synthesis of various biologically active compounds lookchem.com. A notable example is its use in a concise synthetic strategy aimed at constructing the complex [5-7-7] tricyclic core of Eurifoloid A, a natural product acs.org. The synthesis begins with a 1,2-addition to this compound to create a more complex aldehyde intermediate, which then undergoes further transformations acs.org. Furthermore, it is a precursor to cyclopentenone oxime derivatives that have been studied as inhibitors of tumor necrosis factor-α (TNF-α), a protein involved in inflammatory processes chemsrc.com.

Precursors for Cyclopentenone Oxime Derivatives

The compound is explicitly used as a starting material for the synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives sigmaaldrich.comchemicalbook.com. A study focused on the synthesis and structure-activity relationships of these cyclopentenone oximes identified them as a novel class of inhibitors for the production of tumor necrosis factor-α (TNF-α) chemsrc.com.

Applications in Materials Science

Direct applications of this compound in materials science are not extensively documented. However, related compounds with similar cyclopentenone cores are noted for their potential in this field. For instance, the unique structure of certain cyclopentenone derivatives may impart distinct physical and chemical properties relevant to materials science smolecule.com. Other functionalized cyclopentenones, such as 3-ethynyl-2-methylcyclopent-2-en-1-one, are suggested to have potential applications in the development of polymers or other materials due to their reactive nature smolecule.com.

Development of Novel Synthetic Methodologies Using this compound

This compound is frequently employed as a model substrate in the development of new and innovative synthetic methods. Its dienolate can be used in studies of highly diastereoselective alkylation to create quaternized cycloalkenones chemsrc.com. It has also been used as a substrate in the development of catalytic reactions, such as a diastereoselective type II intramolecular [5 + 2] cycloaddition, to efficiently construct complex polycyclic molecular frameworks acs.org. Furthermore, research into expanding asymmetric electrophilic atom-transfer reactions has utilized related β-ketoesters to achieve enantioselective hydroxylation, a rare type of transformation chemsrc.com.

Derivatives and Analogues of 2 Methoxycyclopent 2 En 1 One in Research

Structural Modifications and their Impact on Reactivity and Synthetic Accessibility

Structural modifications to the 2-alkoxycyclopent-2-en-1-one core have a profound impact on the molecule's reactivity and how it can be used in synthesis. The introduction of different substituents can alter the electron density of the enone system, influencing its susceptibility to various chemical transformations.

The presence of a 2-alkoxy group, for instance, renders the substrates highly reactive in Nazarov cyclizations, which are reactions that form cyclopentenones. acs.org These alkoxy groups can also allow for regioselective control in reactions by coordinating with a Lewis acid, which helps to organize the molecule for a specific reaction pathway. acs.org The reactivity of these compounds is also influenced by other substituents on the ring. For example, in the photochemical reactions of 2-(2′-alkenyloxy)cycloalk-2-enones, cyclopentenone derivatives were found to be less prone to intramolecular reactions compared to their cyclohexenone counterparts, instead favoring intermolecular [2+2] photocycloaddition reactions. acs.org

The synthetic accessibility of these derivatives is often dependent on the specific modifications. For example, 2-alkoxy-1,4-pentadien-3-ones, which are precursors to 2-alkoxy-2-cyclopentenones, can be assembled by adding a lithiated enol ether to an unsaturated aldehyde, followed by oxidation. acs.org

ModificationImpact on ReactivitySynthetic Application
2-Alkoxy groupIncreases reactivity in Nazarov cyclizations; allows for regioselective control. acs.orgSynthesis of functionalized cyclopentenones. acs.org
Ring size (cyclopentenone vs. cyclohexenone)Cyclopentenones favor intermolecular reactions, while cyclohexenones favor intramolecular reactions in certain photochemical processes. acs.orgAccess to different types of cyclic products. acs.org
3-Methoxy groupServes as a handle for further functionalization. sigmaaldrich.comSynthesis of diverse cyclopentenone derivatives. sigmaaldrich.com
Substituents on the alkoxy chainCan influence the course of photochemical reactions, leading to cyclization/hydrogen abstraction cascades. acs.orgCreation of complex polycyclic scaffolds. acs.org

Hydroxylated Cyclopentenones (e.g., 2-Hydroxy-3-methylcyclopent-2-en-1-one)

Hydroxylated cyclopentenones, such as 2-hydroxy-3-methylcyclopent-2-en-1-one, are a significant class of compounds with applications ranging from flavor chemistry to synthetic intermediates. wikipedia.org

Once synthesized, 2-hydroxy-3-methylcyclopent-2-en-1-one can undergo various transformations. For example, it can be used as a precursor in condensation reactions to introduce additional functional groups. One patented method describes the reaction of 2-hydroxy-3-methylcyclopent-2-en-1-one with formaldehyde (B43269) and methylamine, followed by further methylation, to produce 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one.

A key feature of 2-hydroxy-3-methylcyclopent-2-en-1-one is its existence in a tautomeric equilibrium between a keto and an enol form. solubilityofthings.com The compound is technically the enol tautomer of the diketone 3-methylcyclopentane-1,2-dione. wikipedia.org Quantum mechanical studies and X-ray crystallography have confirmed that the enol form is significantly more stable than the diketo tautomer. wikipedia.orgresearchgate.net This stability is attributed to the formation of an intramolecular hydrogen bond in the enol form. researchgate.net The hydroxyl group in the enol form also allows for keto-enol tautomerism, which stabilizes this form in aqueous solutions.

The synthesis of chiral derivatives of hydroxylated cyclopentenones has opened up avenues for their use in asymmetric synthesis. Chiral vicinal diols, prepared with high enantioselectivity through asymmetric dihydroxylation, can serve as a platform for creating separable diastereomers. researchgate.net For instance, (S)-4-hydroxy-2-methylcyclopent-2-en-1-one can be prepared from 1-(2-furyl)ethanol using a modified Piancatelli rearrangement and enzymatic kinetic resolution. researchgate.net This chiral building block has been applied in terpenoid synthesis through a tandem conjugate addition of allyl-metal reagents, enolate trapping, and subsequent Mukaiyama Michael addition. researchgate.net

Alkylated Cyclopentenones (e.g., 2-Methylcyclopent-2-en-1-one)

Alkylated cyclopentenones, such as 2-methylcyclopent-2-en-1-one, are important intermediates in organic synthesis. Their reactivity is influenced by the presence and position of the alkyl group.

The methyl group in 2-methylcyclopent-2-en-1-one influences its reactivity compared to the unsubstituted 2-cyclopenten-1-one (B42074) and other analogues. For example, in catalytic pyrolysis over cobalt-modified zeolite catalysts, the methyl group at the C2 position in 2-methylcyclopent-2-en-1-one was found to reduce the efficiency of deoxygenation compared to the simpler 2-cyclopenten-1-one. During hydrotreatment, both methylated and non-methylated cyclopentenones are fully converted to alcohols, but the methylated form requires longer residence times.

The acidity of the protons on the cyclopentenone ring is also affected by alkylation. In 2-methylcyclopent-2-en-1-one, both the α and γ protons have similar pKa values. stackexchange.com Deprotonation at the α-position is kinetically favored, typically achieved with strong bases at low temperatures, while deprotonation at the γ-position is thermodynamically favored and occurs under warmer conditions with weaker bases. stackexchange.com

Other Alkoxy-Substituted Cyclopentenones (e.g., 3-Methoxy-2-cyclopenten-1-one)

The exploration of cyclopentenones with varied alkoxy substituents has revealed intriguing reactivity patterns and synthetic utility. Notably, 3-methoxy-2-cyclopenten-1-one and its ethoxy counterpart have been employed as valuable starting materials in the synthesis of more complex molecules.

Research has demonstrated that 3-methoxy-2-cyclopenten-1-one, a 3-methoxycycloalk-2-enone, serves as a precursor in the synthesis of 3-cyclopentyl-2-cyclopenten-1-one. sigmaaldrich.com It is also a key starting material for producing 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives and the antibiotic kjellmanianone. sigmaaldrich.com Furthermore, it has been utilized as a reagent in the synthesis of 3-aryl enones and in the preparation of a diastereomeric mixture of TBS-protected enones. sigmaaldrich.com

Similarly, 3-ethoxy-2-cyclopentenone is a recognized starting material for synthesizing various allylic cyclopentenyl alcohols, such as 2-cyclopentenol and 3-methyl-2-cyclopentenol. biocompare.com Its application extends to the synthesis of (E)-5-(((2S,3S)-3-((benzyloxy)methyl)oxiran-2-yl)methylene)-3-ethoxycyclopent-2-en-1-one and 3-aminocyclopent-2-en-1-one. biocompare.com The compound is also utilized in [3+2] photocycloaddition reactions. scbt.com

Studies have also been conducted on cyclopentenones bearing both hydroxyl and alkoxy groups. For instance, 4-hydroxy-3-methoxy-2-cyclopenten-1-one derivatives have been investigated for their reactivity, particularly in hydrocyanation reactions. tandfonline.com

Table 1: Applications of 3-Alkoxy-2-cyclopenten-1-one Derivatives
DerivativeApplicationReference(s)
3-Methoxy-2-cyclopenten-1-oneSynthesis of 3-cyclopentyl-2-cyclopenten-1-one, 3-alkyl-2-aryl-2-cyclopenten-1-one oximes, kjellmanianone, and 3-aryl enones. sigmaaldrich.com
3-Ethoxy-2-cyclopentenoneSynthesis of allylic cyclopentenyl alcohols and used in [3+2] photocycloadditions. biocompare.comscbt.com
4-Hydroxy-3-methoxy-2-cyclopenten-1-oneStudied in hydrocyanation reactions. tandfonline.com

Cyclic α-Fluoro Ketones and their Derivatives

The introduction of a fluorine atom at the α-position of a cyclic ketone can significantly alter the molecule's physical, chemical, and biological properties. scispace.com Research in this area has largely focused on the development of efficient fluorination methods and the subsequent reactivity of the resulting α-fluoro ketones.

A prominent method for the synthesis of α-fluorinated cyclic ketones involves electrophilic fluorination using the Selectfluor® reagent. sapub.orgresearchgate.net Studies have shown that cyclic 1,3-diketones are reactive towards Selectfluor®, yielding monofluorinated products in moderate yields. scispace.comsapub.org For example, the fluorination of 1,3-cyclopentanedione (B128120) and 1,3-cyclohexanedione (B196179) with Selectfluor® resulted in the corresponding monofluorinated products in 50% and 55% yields, respectively. scispace.comsapub.org The reaction mechanism is believed to proceed through a keto-enol or enolic tautomer. sapub.orgresearchgate.net

The reactivity of the substrate towards fluorination is influenced by both steric and electronic factors. sapub.orgresearchgate.net For instance, some indanone derivatives were found to be unreactive under similar conditions, which was attributed to steric hindrance and the stability of the keto-enol tautomer. sapub.org

The resulting cyclic α-fluoro ketones are valuable intermediates in organic synthesis. Asymmetric synthesis of these compounds has also been an area of interest, with methods being developed for the enantioselective fluorination of enolates to produce enantioenriched α-fluoro carbonyl compounds. nih.gov These chiral α-fluoro ketones are then used in subsequent stereoselective reactions, such as asymmetric Mannich reactions, to construct molecules with multiple contiguous stereogenic centers. nih.gov

Table 2: Synthesis of Monofluorinated Cyclic Diketones using Selectfluor®
Starting MaterialProductYield (%)Reference(s)
1,3-Cyclopentanedione2-Fluoro-1,3-cyclopentanedione50 scispace.comsapub.org
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedione55 scispace.comsapub.org

Advanced Functionalized Cyclopentenones (e.g., Diacetyl-, Hydroxy-, Alkoxy- Derivatives)

The synthesis of cyclopentenones bearing multiple and diverse functional groups represents a significant area of research, driven by the need for complex building blocks for natural product synthesis and drug discovery. These advanced functionalized cyclopentenones often exhibit interesting biological activities.

One example is 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one. This compound, which features diacetyl, hydroxyl, and methyl groups on the cyclopentenone ring, has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The synthesis of γ-functionalized cyclopentenones has been achieved through a multi-step process involving the conjugate addition of nitroalkanes to α,β-unsaturated ketones, followed by a Nef reaction to form 1,4-diketones, and subsequent intramolecular cyclization. nih.gov This method provides a convenient route to cyclopentenones with a functional group at the γ-position. nih.gov

Furthermore, methods have been developed for the stereoselective construction of 4-alkoxy-5-alkylidenecyclopentenones through tandem ring expansion-functionalization of 1-alkynylcyclobutenols. acs.org The development of enantioselective methods, such as the redox-relay Heck reaction, has enabled the synthesis of optically active γ-substituted cyclopentenones, which are important intermediates in the pharmaceutical industry. nih.gov

Research has also focused on the synthesis and biological evaluation of hydroxy-cyclopentenone derivatives as potential therapeutic agents. For instance, some hydrazone derivatives of cyclopentenone have been synthesized and evaluated for their anticandidal and anticancer activities. nih.gov

Table 3: Examples of Advanced Functionalized Cyclopentenones and their Synthesis/Application
Compound TypeSynthetic Approach / ApplicationReference(s)
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-oneInvestigated for potential biological activities. ontosight.ai
γ-Functionalized cyclopentenonesSynthesized via conjugate addition of nitroalkanes, Nef reaction, and intramolecular cyclization. nih.gov
4-Alkoxy-5-alkylidenecyclopentenonesStereoselective construction via tandem ring expansion-functionalization. acs.org
Optically active γ-substituted cyclopentenonesEnantioselective synthesis via redox-relay Heck reaction. nih.gov
Hydrazone derivatives of cyclopentenoneSynthesized and evaluated for anticandidal and anticancer activities. nih.gov

Advanced Analytical Techniques in Characterizing 2 Methoxycyclopent 2 En 1 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of 2-methoxycyclopent-2-en-1-one and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a unique molecular formula.

This technique is particularly valuable in distinguishing between isomers that have the same nominal mass but different elemental compositions. For instance, in the analysis of complex reaction mixtures containing derivatives of this compound, HRMS can definitively identify the desired product from potential byproducts. ucl.ac.ukrsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique in conjunction with HRMS for these compounds, as it minimizes fragmentation and preserves the molecular ion. ucl.ac.ukrsc.org For example, the molecular formula of a derivative, 4-((4-chlorophenyl)thio)-2-methoxycyclopent-2-en-1-one, was confirmed by HRMS (ESI-MS) which showed the [M+H]+ ion at m/z 310.0660, corresponding to the calculated value of 310.0663 for C15H17ClNO2S+. ucl.ac.uk Similarly, HRMS has been used to confirm the molecular formulas of various other cyclopentenone derivatives. rsc.orgrsc.org

A summary of HRMS data for related compounds can be found in the table below.

CompoundCalculated m/zFound m/zIon TypeReference
4-((4-chlorophenyl)thio)- this compound310.0663310.0660[M+H]+ ucl.ac.uk
2-(4-((tert-Butyldimethylsilyl)oxy)benzyl)-4-(2-hydroxynaphthalen-1-yl)-2-methylcyclopent-4-ene-1,3-dione388.1185388.1174[M+H]+ rsc.org
2-(3,5-Difluorobenzyl)-2-methylcyclopent-4-ene-1,3-dione237.0727237.0727[M+H]+ rsc.org
C13H18O3222.1256222.1262 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (beyond basic identification)

While basic 1D NMR (¹H and ¹³C) is fundamental for initial identification, advanced NMR techniques provide deeper insights into the complex structures of this compound derivatives.

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives of this compound, especially when dealing with stereoisomers or structurally intricate molecules. mdpi.comppjonline.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclopentenone ring and its substituents. For instance, COSY analysis of cis- and trans-brasilianone, derivatives of this compound, helped establish the connectivity of protons in the cyclopentenone ring. ppjonline.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method to assign carbon signals based on their attached protons. mdpi.comppjonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of a molecule. For example, in the analysis of cis- and trans-brasilianone, NOESY correlations were used to determine the relative orientation of substituents on the cyclopentenone ring, distinguishing between the cis and trans isomers. ppjonline.org NOESY has also been used to determine the relative configuration of other complex cyclopentenone derivatives. mdpi.comrsc.org

The following table summarizes the application of 2D NMR techniques in the structural elucidation of this compound derivatives.

2D NMR TechniqueApplicationExample Compound(s)Reference
COSYIdentifying ¹H-¹H coupling networkscis- and trans-brasilianone ppjonline.org
HSQCCorrelating directly bonded ¹H and ¹³C atomsEndomeketal A, cis- and trans-brasilianone mdpi.comppjonline.org
HMBCElucidating the carbon skeleton and connecting structural fragmentsEndomeketal A, cis- and trans-brasilianone, Diorygmone C mdpi.comppjonline.orgrsc.org
NOESYDetermining relative stereochemistryEndomeketal A, cis- and trans-brasilianone, Diorygmone C mdpi.comppjonline.orgrsc.org

Solid-state NMR (ssNMR) provides structural information about molecules in their solid form. This technique is particularly useful for studying materials that are insoluble or difficult to crystallize. While specific solid-state NMR studies on this compound were not found in the provided search results, it is a powerful tool for investigating polymorphism (the existence of multiple crystalline forms) and for characterizing the structure of amorphous solids. For derivatives of this compound that exist as crystalline solids, ssNMR could provide insights into intermolecular interactions and packing in the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. For derivatives of this compound that can be obtained as single crystals, this technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial, especially in asymmetric synthesis. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) : These methods utilize a chiral stationary phase to separate enantiomers, allowing for their quantification. The choice of the chiral column (e.g., Chiralpak® series) and the mobile phase is critical for achieving good separation. rsc.org For example, the enantiomeric excess of various 3-substituted cyclopentanone (B42830) derivatives, which can be synthesized from this compound, has been determined using chiral HPLC and SFC with high accuracy. rsc.org

Chiral Gas Chromatography (GC) : For volatile derivatives, chiral GC with a chiral capillary column can be employed to separate and quantify enantiomers.

Spectroscopic Methods : In some cases, NMR spectroscopy using chiral shift reagents or derivatization with a chiral auxiliary, such as Mosher's acid, can be used to determine the enantiomeric excess. acs.orggoogle.comescholarship.org

The table below provides examples of chiral chromatography conditions used for the analysis of cyclopentenone derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is routinely used to identify the characteristic vibrational frequencies of functional groups in this compound and its derivatives. The strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1700-1750 cm⁻¹. The C=C stretching vibration of the enol ether is expected around 1650-1680 cm⁻¹, and the C-O stretching of the methoxy (B1213986) group would appear in the 1000-1300 cm⁻¹ region. nih.gov

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C double bond within the ring would likely show a strong Raman signal. nih.gov

A summary of typical IR absorption frequencies for related cyclopentenone compounds is presented below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretching1700-1750
Carbon-Carbon Double Bond (C=C)Stretching1650-1680
Hydroxyl (O-H)Stretching3200-3600
Carbon-Oxygen (C-O)Stretching1000-1300

Biosynthetic Considerations of Cyclopentenone Natural Products

Proposed Biosynthetic Pathways of Cyclopentenone Derivatives

The primary biosynthetic route to many cyclopentenone natural products in plants is the octadecanoid pathway. pnas.org This pathway begins with the oxygenation of α-linolenic acid, a common fatty acid found in chloroplast membranes. mdpi.comnih.gov This initial step is catalyzed by a 13-lipoxygenase (13-LOX) to produce 13-hydroperoxylinolenic acid (13-HPOT). pnas.orgoup.com

The subsequent and crucial steps involve the conversion of this hydroperoxide into an unstable allene (B1206475) oxide by the enzyme allene oxide synthase (AOS). pnas.orgoup.com This highly reactive intermediate is then cyclized by allene oxide cyclase (AOC) to form the first cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA). pnas.orgoup.comnih.gov This enzymatic cyclization is stereospecific, yielding exclusively the 9S,13S-OPDA enantiomer, which is the precursor to biologically active jasmonates. pnas.org In the absence of AOC, the allene oxide can undergo non-enzymatic cyclization, but this process results in a racemic mixture of OPDA. frontiersin.org

From OPDA, the pathway can diverge. In the biosynthesis of jasmonic acid (JA), OPDA is transported to the peroxisome where it is reduced by 12-oxo-phytodienoate reductase (OPR3) to a cyclopentanone (B42830) derivative. pnas.orgmdpi.comoup.com This is followed by several rounds of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid. oup.com However, OPDA and its derivatives, as cyclopentenones, can also act as signaling molecules in their own right, independent of their conversion to jasmonic acid. pnas.org

It is important to note that while the focus here is on the biosynthesis of cyclopentenones, the broader class of oxylipins encompasses a wide range of oxygenated fatty acid derivatives with diverse biological functions. researchgate.net

Table 1: Key Steps in the Biosynthesis of Cyclopentenone Precursors

StepSubstrateEnzyme(s)ProductCellular Location
1. Oxygenation α-Linolenic Acid13-Lipoxygenase (13-LOX)13-Hydroperoxylinolenic Acid (13-HPOT)Chloroplast
2. Dehydration 13-Hydroperoxylinolenic Acid (13-HPOT)Allene Oxide Synthase (AOS)Allene OxideChloroplast
3. Cyclization Allene OxideAllene Oxide Cyclase (AOC)12-oxo-phytodienoic acid (OPDA)Chloroplast

Enzymes Involved in Cyclopentenone Formation (e.g., Allene Oxide Cyclase)

The key enzyme responsible for the formation of the cyclopentenone ring in the biosynthesis of jasmonates and related compounds is Allene Oxide Cyclase (AOC) . nih.govnih.gov AOC catalyzes the stereospecific cyclization of the unstable allene oxide intermediate, derived from 13-hydroperoxylinolenic acid, into (9S,13S)-12-oxo-phytodienoic acid (cis-(+)-OPDA). oup.comnih.gov This enzymatic step is critical as it establishes the specific stereochemistry of the cyclopentenone ring, which is essential for the biological activity of the downstream signaling molecules. frontiersin.org

Studies on AOC from various plant species, including Arabidopsis thaliana and the moss Physcomitrella patens, have provided significant insights into its structure and function. nih.govmdpi.com Recombinant AOC proteins have been shown to be active and exhibit substrate specificity. nih.gov For instance, AOCs from Physcomitrella patens, PpAOC1 and PpAOC2, are specific for the allene oxide derived from 13-hydroperoxy linolenic acid. nih.gov

The reaction catalyzed by AOC is conceptually similar to the Nazarov cyclization in organic chemistry. frontiersin.org The enzyme facilitates the conversion of the allene oxide into an α,β-unsaturated cyclopentenone through a stereospecific cyclization. frontiersin.org Structural studies have revealed that AOCs can form trimeric quaternary structures, and heteromerization among different AOC isozymes has been proposed as a mechanism for regulating AOC activity in vivo. frontiersin.orgmdpi.com

Other important enzymes in the pathway leading to cyclopentenones include:

Lipoxygenases (LOXs) : These enzymes introduce molecular oxygen into polyunsaturated fatty acids. 13-LOX specifically oxygenates α-linolenic acid at the 13th carbon, initiating the jasmonate pathway. nih.govmdpi.com

Allene Oxide Synthase (AOS) : This enzyme catalyzes the dehydration of the fatty acid hydroperoxide to form the unstable allene oxide. pnas.orgnih.govmdpi.com AOS and AOC are both located in the chloroplast and may be associated with its membranes, potentially facilitating the transfer of the unstable allene oxide intermediate. nih.govfrontiersin.org

The coordinated action of these enzymes ensures the efficient and stereospecific production of cyclopentenone precursors for various signaling pathways in plants. pnas.org

Table 2: Key Enzymes in Cyclopentenone Biosynthesis

EnzymeAbbreviationFunction
Lipoxygenase LOXOxygenates polyunsaturated fatty acids.
Allene Oxide Synthase AOSDehydrates fatty acid hydroperoxides to form allene oxides.
Allene Oxide Cyclase AOCCatalyzes the stereospecific cyclization of allene oxides to form cyclopentenones.
12-oxo-phytodienoate reductase OPRReduces the cyclopentenone ring to a cyclopentanone in the jasmonic acid pathway.

Naturally Occurring Cyclopentenones and their Significance

Cyclopentenones are a widespread class of natural products found in a variety of organisms, including plants and marine invertebrates. wikipedia.orgmdpi.com Their biological significance is vast, playing crucial roles in plant defense, development, and as signaling molecules. pnas.orgmdpi.com

In plants, the most well-studied cyclopentenones are the jasmonates and their precursors. mdpi.com12-oxo-phytodienoic acid (OPDA) and dinor-OPDA are key cyclopentenone intermediates in the biosynthesis of jasmonic acid. pnas.org However, research has shown that these cyclopentenones can also have biological activity independent of their conversion to jasmonic acid. pnas.org For example, in the plant Arabidopsis thaliana, OPDA can regulate the expression of defense genes, suggesting it plays a direct role in the plant's response to wounding and pathogens. pnas.org In some lower plants, such as the moss Physcomitrella patens, cyclopentenones like OPDA are present, but jasmonic acid is not, indicating that cyclopentenones are ancient signaling molecules. mdpi.comnih.gov

Beyond the jasmonate family, other naturally occurring cyclopentenones have been isolated from various sources. For instance, new cyclopentenone derivatives have been identified in the marine soft coral Sinularia sp. mdpi.com These compounds, along with butenolides, have shown potential as antifouling agents. mdpi.com

Phytoprostanes are another class of cyclopentenone-containing compounds that are formed non-enzymatically from the auto-oxidation of α-linolenic acid in plants. nih.gov These molecules are considered endogenous mediators that can protect plant cells from oxidative stress. nih.gov

The cyclopentenone structural motif is also a key feature in many complex and biologically active natural products. thieme-connect.comacs.org The reactivity of the enone system allows for a wide range of chemical modifications, making cyclopentenones valuable synthetic intermediates for the preparation of pharmaceuticals and other bioactive compounds. acs.orgacs.org

Table 3: Examples of Naturally Occurring Cyclopentenones and their Significance

Compound NameSourceSignificance
12-oxo-phytodienoic acid (OPDA) PlantsPrecursor to jasmonic acid; plant defense signaling. pnas.org
Dinor-OPDA PlantsPrecursor to jasmonic acid; plant defense signaling. pnas.org
Phytoprostanes Plants (non-enzymatic)Protection against oxidative stress. nih.gov
Sinularones Marine Soft Coral (Sinularia sp.)Potential antifouling activity. mdpi.com
Jasmone PlantsComponent of jasmine oil, fragrance. wikipedia.org
Prostaglandins (B1171923) AnimalsDiverse physiological functions, including inflammation. wikipedia.org

Conclusion and Outlook

Summary of Key Research Findings on 2-Methoxycyclopent-2-en-1-one

Research into this compound and its parent structure, cyclopentenone, has illuminated their significance as versatile building blocks in organic synthesis. The cyclopentenone core is a common feature in a wide array of natural products, highlighting its importance. Synthetic approaches to cyclopentenones are diverse and have been the subject of extensive study. thieme-connect.com

One of the most notable methods for constructing the cyclopentenone ring is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide. numberanalytics.com This reaction, often catalyzed by cobalt complexes, provides a powerful tool for creating complex cyclopentenone structures. numberanalytics.com While the core cyclopentenone structure is highly reactive and can be modified at every position, the introduction of a methoxy (B1213986) group at the 2-position, as in this compound, influences its reactivity and provides a handle for further functionalization. thieme-connect.com This is due to the electron-donating nature of the methoxy group, which can affect the electrophilicity of the enone system.

Derivatives of cyclopentenones, such as those with hydroxyl or methyl groups, have been investigated for their biological activities. ontosight.aisolubilityofthings.com For instance, certain cyclopentenone prostaglandins (B1171923) exhibit anti-inflammatory and antiviral effects. nih.gov The reactivity of the α,β-unsaturated ketone system is crucial for these biological activities, as it can participate in Michael addition reactions with biological nucleophiles like proteins.

Remaining Challenges and Open Questions in Cyclopentenone Chemistry

Despite significant progress, several challenges and unanswered questions remain in the field of cyclopentenone chemistry. A major hurdle is achieving high levels of regio- and stereoselectivity in synthesis, particularly in intermolecular reactions where multiple products can be formed. thieme-connect.com For instance, in the Pauson-Khand reaction, controlling the regioselectivity when using unsymmetrical alkenes and alkynes is a persistent challenge. numberanalytics.com

Another significant area for improvement is the development of more efficient and environmentally friendly catalytic systems. While cobalt is a common catalyst for the Pauson-Khand reaction, the development of catalysts based on other metals or even organocatalytic systems is an active area of research. numberanalytics.comacs.org Furthermore, conducting these reactions under milder conditions and with lower catalyst loadings remains a key objective. numberanalytics.com

The synthesis of chiral cyclopentenones with high enantioselectivity is another ongoing challenge. acs.org While various methods exist, including the use of chiral auxiliaries and asymmetric catalysis, the development of more general and practical approaches is highly desirable for the synthesis of enantiomerically pure natural products and pharmaceuticals. acs.org

Finally, a deeper understanding of the reaction mechanisms for various cyclopentenone syntheses is needed to guide the rational design of new reactions and catalysts. numberanalytics.com While the general mechanism of reactions like the Pauson-Khand is understood, subtle mechanistic details that govern selectivity are often not fully elucidated. numberanalytics.com

Future Research Avenues for this compound and Analogues

Future research on this compound and its analogues is poised to expand in several exciting directions. A primary focus will be the development of novel synthetic methodologies that offer greater efficiency, selectivity, and substrate scope. This includes exploring new catalytic systems for known transformations and discovering entirely new reactions to construct and functionalize the cyclopentenone ring. numberanalytics.com The application of photocatalytic cycloaddition reactions, which are driven by light, presents a promising avenue for sustainable and energy-efficient synthesis. researchgate.net

There is also considerable potential in exploring the biological activities of this compound and its derivatives. Given that related cyclopentenone-containing compounds, such as certain prostaglandins, exhibit interesting biological profiles, a systematic investigation into the pharmacological properties of a broader range of synthetic cyclopentenones is warranted. ontosight.ainih.gov This could lead to the discovery of new therapeutic agents.

Furthermore, the unique electronic properties conferred by the methoxy group in this compound make it an interesting candidate for applications in materials science. The conjugated π-system of the cyclopentenone ring could be exploited in the design of novel organic electronic materials. Research into the polymerization of cyclopentenone derivatives could also lead to new classes of polymers with unique properties.

Finally, the use of this compound as a versatile intermediate in the total synthesis of complex natural products will undoubtedly continue to be a fruitful area of research. Its functional handles allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists tackling challenging molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.